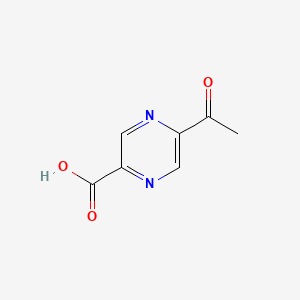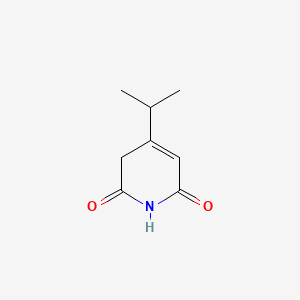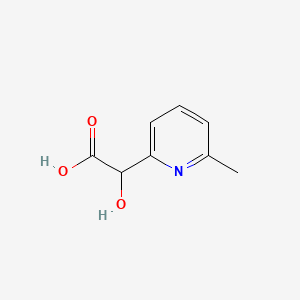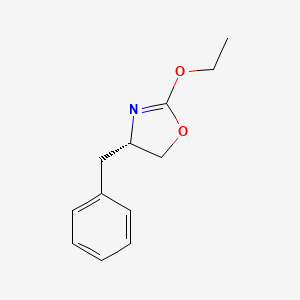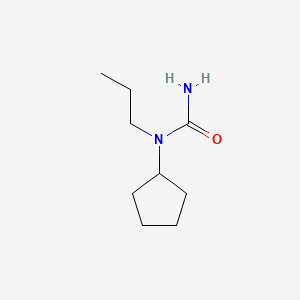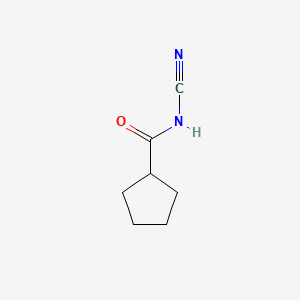
1-BUTANE-D9-SULFONYL CHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butane-d9-sulfonyl chloride is a deuterated derivative of butane sulfonyl chloride. This compound is primarily used in organic synthesis and isotopic labeling studies. The deuterium atoms replace the hydrogen atoms in the butane chain, making it a valuable tool in various research applications.
Vorbereitungsmethoden
1-Butane-d9-sulfonyl chloride can be synthesized through several methods. One common approach involves the oxidation of thiols using N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water. This method allows for the in situ preparation of sulfonyl chlorides, which can then be reacted with amines or sodium azide to form sulfonamides and sulfonyl azides . Industrial production methods typically involve large-scale synthesis using similar oxidation reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Butane-d9-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form thiols. Common reagents used in these reactions include N-chlorosuccinimide, tetrabutylammonium chloride, and sodium azide.
Wissenschaftliche Forschungsanwendungen
1-Butane-d9-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used in organic synthesis to introduce sulfonyl groups into molecules.
Biology: The compound is used in isotopic labeling studies to trace metabolic pathways.
Medicine: It is employed in drug development to modify the structure of molecules and improve their bioactivity and potency.
Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-butane-d9-sulfonyl chloride involves its ability to act as a sulfonylating agent. It reacts with nucleophiles, such as amines, to form sulfonamides. This reaction occurs through the formation of a sulfonyl chloride intermediate, which then undergoes nucleophilic substitution to form the final product. The molecular targets and pathways involved in these reactions include the nucleophilic attack on the sulfonyl chloride group, leading to the formation of stable sulfonamide bonds .
Vergleich Mit ähnlichen Verbindungen
1-Butane-d9-sulfonyl chloride is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies. Similar compounds include:
Butane-1-sulfonyl chloride: A non-deuterated version used in similar applications but without the benefits of isotopic labeling.
Butylsulfonyl chloride: Another sulfonyl chloride compound used in organic synthesis.
1-Butylsulfonyl chloride: Similar to butane-1-sulfonyl chloride but with slight variations in structure and reactivity.
Eigenschaften
CAS-Nummer |
1219794-70-3 |
|---|---|
Molekularformel |
C4H9ClO2S |
Molekulargewicht |
165.679 |
IUPAC-Name |
1,1,2,2,3,3,4,4,4-nonadeuteriobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H9ClO2S/c1-2-3-4-8(5,6)7/h2-4H2,1H3/i1D3,2D2,3D2,4D2 |
InChI-Schlüssel |
WEDIIKBPDQQQJU-YNSOAAEFSA-N |
SMILES |
CCCCS(=O)(=O)Cl |
Synonyme |
1-BUTANE-D9-SULFONYL CHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


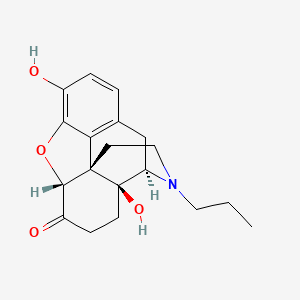
![Imidazo[2,1-b]benzothiazole-3-thiol](/img/structure/B571728.png)
![3,5-dihydroimidazo[4,5-f]benzimidazole-4,8-dione](/img/structure/B571730.png)
![2-(2-Methylenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B571731.png)
